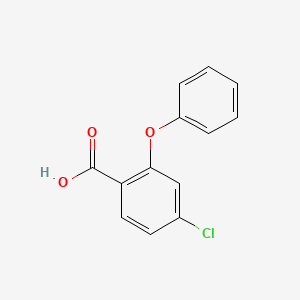

4-Chloro-2-phenoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

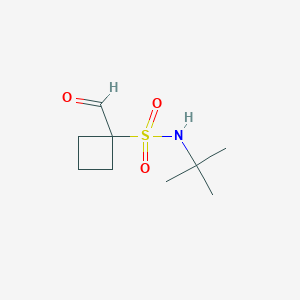

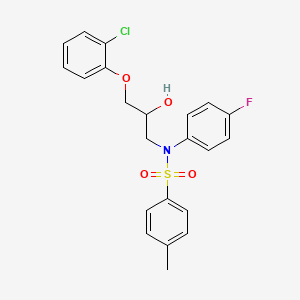

4-Chloro-2-phenoxybenzoic acid is a chemical compound with the CAS Number: 69206-97-9 . It has a molecular weight of 248.67 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClO3 . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis Processes

4-Chloro-2-phenoxybenzoic acid is involved in various synthesis processes. A notable study by Liu Xiao (2001) discusses the synthesis of phenoxybenzoic acid from 4-phenoxyacetophenone using sodium hypochlorite solution, achieved under specific conditions, including pH and catalyst quantities.

Analytical Chemistry

In analytical chemistry, it's used in the rapid analysis of phenolic acids in beverages. A study by Grúz, Novák, & Strnad (2008) developed a method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for analyzing various phenolic acids, including this compound.

Environmental Applications

The environmental applications of this compound are significant. A study by Topp & Akhtar (1990) demonstrates its role as an intermediate in the degradation of pyrethroid insecticides in soil. The study highlights the metabolism of this compound by bacterial cultures, indicating its environmental relevance in biodegradation processes.

Photodegradation Studies

Photodegradation studies, such as those by Crosby & Leitis (1969), have explored the ultraviolet irradiation of chlorobenzoic acids, including this compound, leading to the formation of various products. This research is crucial in understanding the behavior of these compounds under environmental conditions.

Electrochemical Degradation

The compound is also involved in the electrochemical degradation of herbicides. Brillas et al. (2003) investigated its role in the peroxi-coagulation method, which is effective in depolluting acidic aqueous mediums.

Soil Microbial Studies

A study by Guo et al. (2015) on 4-hydroxybenzoic acid, closely related to this compound, reveals its impact on soil microbial community structure and functional diversity, indicating its ecological significance.

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related to phenoxy herbicides, which are known to target plant growth processes .

Mode of Action

As a phenoxy compound, it may share similarities with other phenoxy herbicides, which typically act as synthetic auxins, disrupting plant growth by overstimulating certain growth processes .

Biochemical Pathways

Phenoxy herbicides are known to interfere with plant growth pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenoxybenzoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including related compounds, throughout the environment .

properties

IUPAC Name |

4-chloro-2-phenoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQKEGQEBOTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2448168.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)

![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)

![4-Pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2448180.png)

![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2448183.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2448189.png)